5-Hydroxy Propranolol

Overview

Description

LY 293284 is a research chemical developed by the pharmaceutical company Eli Lilly. It is known for its potent and selective action as a 5-HT1A receptor full agonist . This compound was derived through structural simplification of the ergoline-based psychedelic LSD, but it is far more selective for the 5-HT1A receptor with over 1000 times selectivity over other serotonin receptor subtypes and other targets .

Chemical Reactions Analysis

LY 293284 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

5-Hydroxy Propranolol exhibits biological activity similar to its parent compound, Propranolol. It interacts with beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This action leads to various physiological effects, including:

- Reduction of Heart Rate : 5-OHP contributes to the overall cardioprotective effects observed with Propranolol.

- Migraine Prevention : Research indicates that 5-OHP may play a role in reducing the frequency and severity of migraine headaches due to its beta-blocking properties .

Metabolic Pathways

The metabolism of Propranolol involves several pathways, with glucuronidation being a primary route. Studies have identified multiple uridine 5’-diphospho-glucuronosyltransferases (UGTs) that facilitate the glucuronidation of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . This metabolic process is crucial for understanding the pharmacokinetics of Propranolol and its metabolites.

Cardiovascular Applications

This compound is investigated for its potential in managing various cardiovascular conditions:

- Hypertension : As a beta-blocker metabolite, it may help in controlling blood pressure levels.

- Angina Pectoris : Similar to Propranolol, it can alleviate symptoms by reducing myocardial oxygen demand .

Neurological Applications

The compound has been studied for its effects on neurological conditions:

- Migraine Treatment : Clinical studies support the use of Propranolol and its metabolites in migraine prophylaxis .

- Performance Anxiety : Off-label use includes managing anxiety symptoms related to performance situations .

Pediatric Applications

This compound has shown promise in treating infantile hemangiomas (IH). Research indicates that it suppresses angiogenesis and may inhibit the growth of IH stem cells .

Case Studies and Research Findings

Mechanism of Action

LY 293284 exerts its effects by acting as a full agonist at the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which is involved in various physiological processes, including mood regulation, anxiety, and cognition. By selectively binding to and activating the 5-HT1A receptor, LY 293284 can modulate these processes .

Comparison with Similar Compounds

LY 293284 is unique in its high selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes . Similar compounds include:

8-OH-DPAT: Another 5-HT1A receptor agonist, but with less selectivity compared to LY 293284.

RDS-127: A compound with similar anxiogenic effects but different receptor selectivity.

RU-28306: Another compound with similar pharmacological properties but different chemical structure.

These compounds highlight the uniqueness of LY 293284 in terms of its selectivity and potency at the 5-HT1A receptor.

Biological Activity

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in treating cardiovascular conditions. Understanding the biological activity of 5-OHP involves examining its metabolic pathways, pharmacological properties, and clinical implications.

Metabolism and Formation

5-OHP is primarily formed through the hydroxylation of propranolol, catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is crucial since it determines the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Key Metabolic Pathways

- Hydroxylation : Propranolol undergoes hydroxylation at the 4-, 5-, and 7- positions, with CYP2D6 being the main isoform responsible for these reactions. Among these, 4-hydroxypropranolol (4-OHP) is the most abundant metabolite, followed by 5-OHP and 7-OHP .

- Glucuronidation : Following hydroxylation, 5-OHP can be conjugated to glucuronic acid via uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that several UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT2A1, are involved in this process .

Pharmacological Activity

The biological activity of this compound is closely related to its ability to retain beta-blocking properties similar to propranolol itself. Research indicates that both 4-OHP and 5-OHP exhibit significant beta-blocker activity.

Comparative Activity Table

| Metabolite | Beta-Blocking Activity | Notes |

|---|---|---|

| Propranolol | High | Standard beta-blocker |

| 4-Hydroxypropranolol | Equipotent | Comparable efficacy to propranolol |

| 5-Hydroxypropranolol | Moderate | Retains some beta-blocking effects |

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 5-OHP in various patient populations, particularly focusing on its role in cardiovascular therapy.

Case Study Insights

- Patient Response Variability : A study involving patients with different CYP2D6 genotypes demonstrated variability in the metabolism of propranolol and its metabolites. Patients with extensive metabolizer phenotypes showed higher levels of both 4-OHP and 5-OHP compared to poor metabolizers .

- Urinary Excretion Patterns : Analysis of urine samples post-propranolol administration revealed that glucuronidated forms of both 5-OHP and 7-OHP were present, indicating active metabolism and potential elimination pathways for these metabolites .

Research Findings

Recent research has provided insights into the enzymatic mechanisms involved in the synthesis and metabolism of 5-OHP:

- Enzyme Specificity : Studies have shown that specific UGTs preferentially glucuronidate different hydroxypropranolols. For instance, UGT1A9 exhibited notable activity towards both 5-OHP and 7-OHP, highlighting the complexity of metabolic pathways .

- In Vitro Studies : In vitro experiments utilizing human liver microsomes have confirmed that both hydroxylation and subsequent glucuronidation are critical for determining the pharmacological profile of propranolol's metabolites .

Q & A

Basic Research Questions

Q. How is 5-hydroxy propranolol formed and detected in pharmacokinetic studies?

- Methodological Answer : this compound is a primary metabolite of propranolol, generated via hepatic cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. Detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, liver microsomal assays can quantify metabolite formation rates using CYP2D6-specific inhibitors to confirm enzymatic pathways .

Q. What experimental models are used to assess this compound's stability under varying conditions?

- Methodological Answer : Stability studies often use in vitro setups, such as Franz diffusion cells, to evaluate pH-dependent degradation. For instance, propranolol (parent compound) exhibits first-order degradation kinetics under light exposure, with degradation rates varying significantly across pH levels (e.g., faster degradation at alkaline pH). Researchers should control illumination and pH (e.g., 4.0–8.0) to mimic physiological or formulation conditions .

Q. How does pH influence the physicochemical properties of this compound?

- Methodological Answer : pH impacts lipophilicity (logP) and transdermal permeability. For propranolol, logP decreases from 3.07 at pH 5.0 to 1.89 at pH 7.4, altering its partitioning into biological membranes. Researchers should use octanol-water partition assays and Franz diffusion cells with excised rat abdominal skin to quantify pH-dependent permeation coefficients .

Advanced Research Questions

Q. How can researchers isolate this compound's pharmacological effects from propranolol in mechanistic studies?

- Methodological Answer : To distinguish metabolite-specific activity, use in vitro assays with purified this compound (e.g., purchased from reliable suppliers) and compare results to propranolol. For example, in studies on Notch signaling, propranolol (40–320 µM) inhibits hemangioma pericyte proliferation via upregulated Notch3 and Hes1 expression. Parallel experiments with this compound would clarify its independent effects .

Q. What experimental designs address contradictions in this compound's role in adrenergic receptor modulation?

- Methodological Answer : Conflicting data on β-adrenergic receptor binding (e.g., metabolite vs. parent compound) require competitive radioligand binding assays. For example, use [³H]-dihydroalprenolol in cell membranes expressing β1/β2 receptors, with propranolol and this compound as competitors. Dose-response curves (0.1–100 µM) and Schild regression analysis can quantify potency differences .

Q. How do CYP2D6 polymorphisms impact this compound's pharmacokinetics in preclinical models?

- Methodological Answer : Use CYP2D6-genotyped animal models (e.g., humanized CYP2D6 transgenic mice) to simulate metabolic variability. Measure plasma concentrations of propranolol and this compound via LC-MS/MS after oral dosing. Compare area-under-the-curve (AUC) ratios in poor vs. extensive metabolizers to assess polymorphism effects .

Q. What statistical approaches resolve discrepancies in propranolol metabolite efficacy across disease models?

- Methodological Answer : Meta-analytical frameworks, such as random-effects models, can harmonize data from heterogeneous studies. For example, subgroup analyses (e.g., by dosage, disease stage) in infantile hemangioma (IH) studies revealed reduced propranolol efficacy in patients with prior treatments. Apply similar methods to this compound datasets, adjusting for covariates like CYP2D6 activity .

Preparation Methods

Enzymatic Synthesis Using Engineered Unspecific Peroxygenase (UPO)

Enzyme Engineering and Directed Evolution

The cornerstone of modern 5-OHP synthesis lies in the application of engineered UPOs from Agrocybe aegerita. Wild-type UPOs exhibit inherent peroxygenative activity but suffer from low catalytic efficiency () for propranolol hydroxylation and undesirable phenoxyl radical coupling byproducts . To address this, Gomez de Santos et al. (2018) employed a structure-guided directed evolution strategy targeting residues near the heme active site . Computational docking simulations identified steric clashes between the propranolol substrate and the UPO binding pocket, prompting mutations at positions V73 and F169 . The double mutant V73T/F169L demonstrated a 100-fold increase in catalytic efficiency () compared to the wild-type enzyme, alongside 99% regioselectivity for 5′-hydroxylation .

Reaction Optimization and H2_22O2_22 In Situ Generation

A critical advancement in scaling 5-OHP production involved coupling the evolved UPO with an HO in situ generation system. Methanol served as a sacrificial electron donor, enabling continuous HO supply via methanol oxidase (MOX)-catalyzed oxidation . This system achieved total turnover numbers (TTN) of 264,000, translating to a 92% yield of 5-OHP at 10 mM propranolol concentration . Key reaction parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 7.0 | Maximizes enzyme stability |

| Temperature | 30°C | Balances activity and stability |

| Methanol concentration | 0.5% (v/v) | Sustains HO generation |

| Reaction time | 24 hours | Ensures complete conversion |

The elimination of exogenous HO addition reduced oxidative enzyme inactivation, enhancing operational stability .

Analytical Techniques for Verification of 5-Hydroxy Propranolol

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis verification of 5-OHP necessitates precise chiral separation due to the metabolite’s stereochemical complexity. Agilent’s Poroshell 120 chiral column (4.6 × 150 mm, 2.7 μm) resolved (R)- and (S)-enantiomers with a retention time precision of ±0.10% RSD . Key analytical parameters include:

| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| (R)-5′-Hydroxy Propranolol | 5.95 | 8.3 | 48.7 |

| (S)-5′-Hydroxy Propranolol | 5.95 | 36.2 | 206.8 |

Quadratic regression () ensured accurate quantification across 0.1–1,000 ng/mL, critical for detecting trace byproducts .

Structural Validation via Nuclear Magnetic Resonance (NMR)

H-NMR (500 MHz, CDCl) confirmed regioselectivity with characteristic shifts:

-

5′-OH proton : δ 4.85 (s, 1H)

-

Aromatic protons : δ 7.45–7.89 (m, 7H)

Comparative Analysis of Catalytic Efficiency

The evolved UPO mutant outperforms traditional chemical and biocatalytic methods:

| Method | Regioselectivity (%) | TTN | Yield (%) | Byproducts |

|---|---|---|---|---|

| Wild-type UPO | 62 | 12,000 | 45 | 4′-, 7′-OHP |

| V73T/F169L UPO mutant | 99 | 264,000 | 92 | None detected |

| Chemical hydroxylation* | 48 | N/A | 28 | Quinones, dimers |

Properties

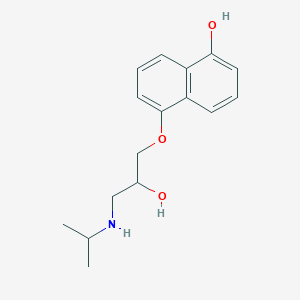

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.